5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H18BrNO4S and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.01399 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
Thiazolidine-2,4-dione derivatives have been studied for their photophysical and photochemical properties, which are crucial for photodynamic therapy (PDT) applications. For instance, certain derivatives exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for cancer treatment through PDT. These compounds' effectiveness in generating singlet oxygen upon light activation enables them to induce cytotoxic effects specifically in cancer cells while sparing healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Several studies have synthesized and tested thiazolidine-2,4-dione derivatives for their antiproliferative activities against various human cancer cell lines. These compounds have demonstrated significant efficacy in inhibiting the proliferation of cancer cells, including HeLa, HT-29, MCF-7, and HepG-2 cell lines. The presence of certain functional groups in these molecules has been linked to their antiproliferative effects, highlighting the potential for developing new anticancer agents based on this scaffold (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Selective Cytotoxic and Genotoxic Activities
Specific thiazolidine-2,4-dione derivatives exhibit selective cytotoxic and genotoxic activities against cancer cells, such as the NCI-H292 human lung carcinoma cell line. These compounds induce apoptosis and genotoxicity selectively in cancer cells without affecting normal cells, suggesting a potential for targeted cancer therapy. Such selective activity underscores the importance of structural modifications in enhancing the therapeutic index of thiazolidine-2,4-dione derivatives (Rodrigues et al., 2018).
Antimicrobial Activities
Thiazolidine-2,4-dione derivatives have also been explored for their antimicrobial properties. Various modifications to the thiazolidine-2,4-dione core structure have yielded compounds with significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and fungi. This suggests their potential application in treating infections resistant to conventional antibiotics (Jat, Salvi, Talesara, & Joshi, 2006).
Corrosion Inhibition
In addition to their biological activities, thiazolidine-2,4-dione derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Their ability to form stable complexes with metal surfaces and inhibit corrosion processes makes them suitable for industrial applications, particularly in protecting metal structures and components in aggressive chemical environments (Yadav, Behera, Kumar, & Yadav, 2015).
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-butyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c1-4-6-7-20-17(21)15(25-18(20)22)11-12-9-13(19)16(24-8-5-2)14(10-12)23-3/h2,9-11H,4,6-8H2,1,3H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERNVNOIZLCFMD-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC#C)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC#C)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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